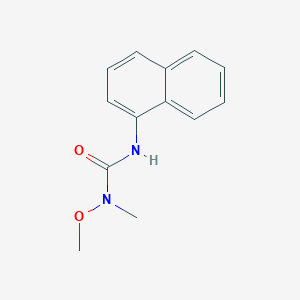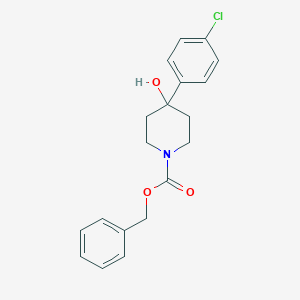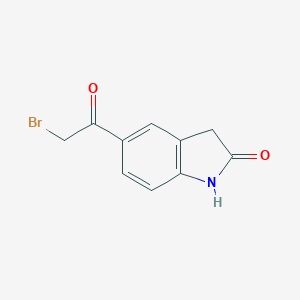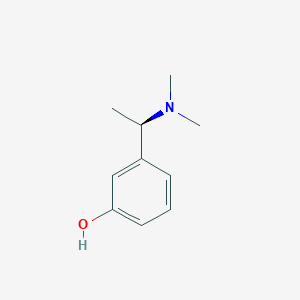
Chlorhydrate de 1-(2-méthoxyphényl)pipérazine
Vue d'ensemble
Description
1-(2-Methoxyphenyl)piperazine hydrochloride (1-MPH) is a synthetic compound used in a variety of research applications. It is a white powder that is soluble in water and alcohol, and has a molecular weight of 234.7 g/mol. 1-MPH is a derivative of piperazine, a cyclic compound containing two nitrogen atoms at its core. 1-MPH is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse de l'Urapidil
Le chlorhydrate de 1-(2-méthoxyphényl)pipérazine est utilisé dans la synthèse de l'Urapidil . L'Urapidil est un médicament important pour le traitement de l'hypertension artérielle essentielle et par voie intraveineuse en cas d'urgence hypertensive . La voie de synthèse commence par la réaction d'addition de 1-(2-méthoxyphényl)pipérazine et d'oxétane catalysée par Yb (OTf) 3 dans l'acétonitrile pour former l'intermédiaire clé .
Médicament antihypertenseur
L'Urapidil, synthétisé à partir du this compound, est un α-bloqueur qui abaisse la pression artérielle périphérique sans affecter la fréquence cardiaque ni la pression artérielle intracrânienne . Il peut également franchir la barrière hémato-encéphalique et activer le récepteur 5HT-1A, ce qui entraîne une activité antihypertensive centrale .
3. Traitement des crises hypertensives et de l'hypertension périopératoire L'Urapidil a été utilisé en clinique principalement dans le traitement des crises hypertensives et de l'hypertension périopératoire . En raison de son apparition rapide et de sa facilité de contrôle, l'Urapidil a été développé sous diverses formes galéniques, y compris les injections, les gélules orales et les gouttes ophtalmiques .
Fonctionnalisation des pyrazolylvinylcétones
La 1-(2-méthoxyphényl)pipérazine peut être utilisée pour fonctionnaliser les pyrazolylvinylcétones par réaction d'addition d'Aza-Michael .
5. Préparation de dérivés de base de Tröger substitués par une amine cyclique La 1-(2-méthoxyphényl)pipérazine peut être utilisée pour préparer des dérivés de base de Tröger substitués par une amine cyclique .
Préparation de bis(mercaptoimidazolyl)borates fonctionnalisés
La 1-(2-méthoxyphényl)pipérazine peut être utilisée pour préparer des bis(mercaptoimidazolyl
Mécanisme D'action
Target of Action
1-(2-Methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has been used in various chemical synthesis studies It is known that piperazine derivatives often interact with a variety of neurotransmitter receptors, including serotonin and dopamine receptors .
Mode of Action
It is known that piperazine derivatives can act as agonists or antagonists at their target receptors, influencing neurotransmitter activity and leading to various physiological effects .
Biochemical Pathways
Given its potential interaction with neurotransmitter receptors, it may influence pathways related to neurotransmission .
Result of Action
Its potential interaction with neurotransmitter receptors suggests it may influence neuronal activity and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence its action .
Safety and Hazards
1-(2-Methoxyphenyl)piperazine hydrochloride is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVHGULHRJOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7, 5464-78-8 | |
| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051440 | |
| Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
66373-53-3, 5464-78-8 | |
| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66373-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyphenyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5464-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQ74IHW73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 1-(2-Methoxyphenyl)piperazine hydrochloride?
A1: One common method involves reacting bis(2-chloroethyl)amine hydrochloride or bis(2-bromoethyl)amine hydrobromide with o-methoxyaniline. [] This method yields 1-(2-Methoxyphenyl)piperazine hydrochloride or hydrobromide, respectively. The choice of starting material (hydrochloride or hydrobromide) influences the final product's halide. The intermediate bis(2-chloroethyl)amine hydrochloride can be synthesized by reacting diethanolamine with thionyl chloride (SOCl2). [] Alternatively, the hydrobromide intermediate is formed using 40% hydrobromic acid (HBr). []
Q2: Can you elaborate on the applications of 1-(2-Methoxyphenyl)piperazine hydrochloride in organic synthesis?
A2: 1-(2-Methoxyphenyl)piperazine hydrochloride serves as a key building block in synthesizing various pharmaceutical compounds, particularly urapidil. [] Urapidil, a drug with antihypertensive properties, is synthesized via inverse phase transfer catalysis using 1-(2-Methoxyphenyl)piperazine hydrochloride and 6-(3-chloropropyl)-1,3-dimethyluracil. [] This method offers several advantages, including high yield, high purity of the final product (urapidil exceeding 99.5% purity), mild reaction conditions, and environmental friendliness, making it suitable for industrial-scale production. []
Q3: What insights does computational chemistry offer regarding the structure and activity of 1-(2-Methoxyphenyl)piperazine derivatives?
A3: Studies employing Random Search and AM1 methods for conformational analysis of 4‐[ω‐(benzotriazolyl)alkyl]‐1‐(2‐methoxyphenyl)piperazine hydrochlorides (derivatives of 1-(2-Methoxyphenyl)piperazine) revealed that these compounds can adopt various conformations with minor energy differences. [] Further investigation into molecular electrostatic potential distribution (MEP) and dipole moments, calculated for both optimized crystallographic structures and global energy minimum conformations, indicated that conformational changes significantly impact the MEP. [] This insight suggests that the conformational flexibility of these compounds, and by extension 1-(2-Methoxyphenyl)piperazine itself, may play a crucial role in their pharmacological activity and interactions with biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

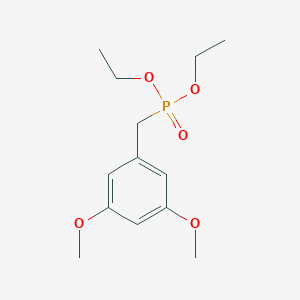
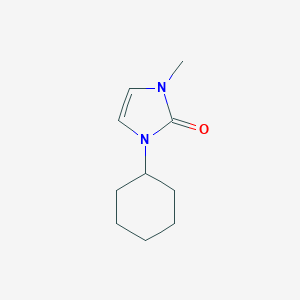
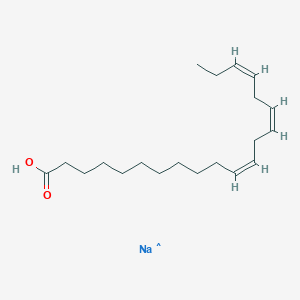
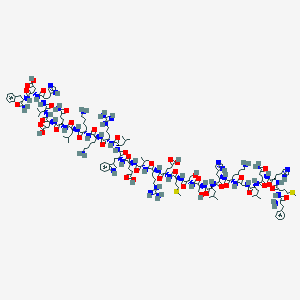

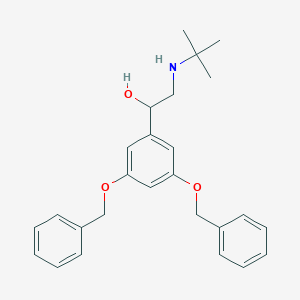


![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)

